![molecular formula C43H61N7O13 B1680027 2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid CAS No. 157381-54-9](/img/structure/B1680027.png)
2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid
Übersicht
Beschreibung
Rpi 856 A is a retrovirus protease inhibitor isolated from Streptomyces; effective against HIV-1 and HTLV-1 proteases.
Biologische Aktivität
Chemical Structure and Properties
This compound is characterized by a long chain of amino acids and functional groups that contribute to its biological activity. The structural complexity allows for multiple interactions with biological targets, potentially influencing various cellular pathways.
Molecular Formula and Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₁N₅O₇ |
Molecular Weight | 385.46 g/mol |
Solubility | Soluble in water |
Stability | Stable under normal conditions |
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Apoptosis Induction : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, studies on related compounds have shown that they can activate the mitochondrial pathway of apoptosis, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound may also influence the cell cycle, particularly inducing S-phase arrest in cancer cells, thereby inhibiting proliferation. This effect has been documented in studies where related compounds demonstrated significant cell cycle alterations in HepG2 cells .
- Targeting Specific Receptors : The compound's structure suggests potential binding to various receptors involved in cancer progression, such as farnesyltransferase, which is crucial for the post-translational modification of proteins involved in cell signaling pathways .
Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Antitumor Agent : The ability to induce apoptosis and inhibit cell cycle progression makes it a candidate for cancer therapy.
- Anti-inflammatory Properties : Similar compounds have been noted for their role in modulating inflammatory responses, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Antitumor Activity : A study investigating a structurally similar compound reported significant antitumor activity against HepG2 cells, highlighting the potential of this class of compounds in oncology . The study found that treatment led to a concentration-dependent increase in apoptosis markers.
- Receptor Interaction Studies : Docking studies have shown that compounds with similar structures bind effectively to farnesyltransferase receptors, indicating a mechanism by which they may exert their antitumor effects .
Summary of Findings
The compound exhibits promising biological activities primarily through:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of cancer cell proliferation by disrupting the cell cycle.
- Potential targeting of specific cellular receptors involved in tumor growth.
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[3-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H61N7O13/c1-20(2)14-29(46-41(60)35(50-38(57)32(44)21(3)4)25-16-26(51)18-27(52)17-25)37(56)45-28(15-24-12-10-9-11-13-24)36(55)42(61)49-34(23(7)8)40(59)48-33(22(5)6)39(58)47-30(43(62)63)19-31(53)54/h9-13,16-18,20-23,28-30,32-35,51-52H,14-15,19,44H2,1-8H3,(H,45,56)(H,46,60)(H,47,58)(H,48,59)(H,49,61)(H,50,57)(H,53,54)(H,62,63) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQIFOQIICEJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C2=CC(=CC(=C2)O)O)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H61N7O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935661 | |
Record name | N-[18-Amino-9-benzyl-15-(3,5-dihydroxyphenyl)-1,4,11,14,17-pentahydroxy-19-methyl-12-(2-methylpropyl)-7,8-dioxo-2,5-di(propan-2-yl)-3,6,10,13,16-pentaazaicosa-3,10,13,16-tetraen-1-ylidene]aspartato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
884.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157381-54-9 | |
Record name | Rpi 856 A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157381549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[18-Amino-9-benzyl-15-(3,5-dihydroxyphenyl)-1,4,11,14,17-pentahydroxy-19-methyl-12-(2-methylpropyl)-7,8-dioxo-2,5-di(propan-2-yl)-3,6,10,13,16-pentaazaicosa-3,10,13,16-tetraen-1-ylidene]aspartato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.